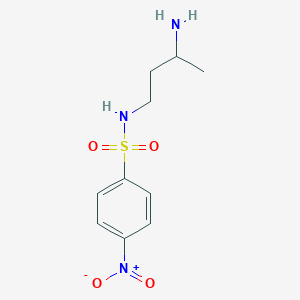

N-(3-Aminobutyl)-4-nitrobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C10H15N3O4S |

|---|---|

Molecular Weight |

273.31 g/mol |

IUPAC Name |

N-(3-aminobutyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C10H15N3O4S/c1-8(11)6-7-12-18(16,17)10-4-2-9(3-5-10)13(14)15/h2-5,8,12H,6-7,11H2,1H3 |

InChI Key |

OTDBFBOHJGPBAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Reaction of 3-Aminobutyl Derivatives with 4-Nitrobenzenesulfonyl Chloride

The core reaction involves nucleophilic substitution where the amine attacks the sulfonyl chloride, forming the sulfonamide linkage. This is typically performed in an organic solvent with a base to neutralize the released hydrogen chloride.

| Parameter | Details |

|---|---|

| Solvent | Secondary or tertiary alcohols (e.g., isopropanol, tert-butanol), toluene, or dichloromethane |

| Base | Triethylamine or pyridine to scavenge HCl |

| Temperature | 0°C to reflux (40–90°C), often optimized around 60–65°C |

| Reaction Time | 30 minutes to several hours |

| Stoichiometry | Amine: sulfonyl chloride ratio ~1:1 to 1.2 |

- Dissolve 3-aminobutyl derivative and triethylamine in isopropanol.

- Heat to 60–65°C.

- Add 4-nitrobenzenesulfonyl chloride portionwise over 30 minutes.

- Stir additional 30 minutes at reaction temperature.

- Quench with water, stir further, then cool to room temperature.

- Extract and purify by washing with isopropanol and vacuum drying.

Outcome: High yields (up to 96.5%) and purity (>99.8% by HPLC) have been reported under these conditions.

Use of Protecting Groups and Stereochemical Control

When the amine precursor contains additional functional groups (e.g., hydroxyl), protecting groups such as tert-butoxycarbonyl (Boc) are employed to prevent side reactions. The protection/deprotection steps allow for stereochemical control and improved selectivity.

- The amine is initially protected as a Boc-carbamate.

- The protected amine reacts with 4-nitrobenzenesulfonyl chloride.

- Subsequent deprotection under acidic conditions yields the free sulfonamide.

This method is particularly useful when preparing stereochemically defined intermediates for pharmaceutical applications.

Alternative Synthetic Routes and Industrial Considerations

- One-pot procedures: Some processes combine amination and sulfonylation steps to improve efficiency and reduce purification steps.

- Solvent choice: Secondary and tertiary alcohols are preferred for their ability to dissolve reactants and facilitate product isolation.

- Temperature control: Maintaining reaction temperature between 60°C and 90°C optimizes yield and purity.

- Use of isobutylamine as both reagent and solvent has been reported to facilitate the amination step before sulfonylation.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 3-Aminobutyl derivative + Base | Secondary alcohol solvent, 60–65°C | Protected sulfonamide intermediate | ~96.5 | >99.8 |

| 2 | Protected intermediate + Acid (deprotection) | Acidic conditions, room temp | N-(3-Aminobutyl)-4-nitrobenzene-1-sulfonamide | Variable | High |

Analytical Characterization Supporting Preparation

- High-performance liquid chromatography (HPLC): Confirms purity >99.8% with impurities below 0.05%.

- Nuclear magnetic resonance (NMR) spectroscopy: ¹H and ¹³C NMR used to confirm structure, including sulfonamide N-H and aromatic protons.

- Mass spectrometry (MS): Validates molecular weight and fragmentation consistent with the target compound.

- Infrared spectroscopy (IR): Characteristic S=O stretching vibrations near 1310–1350 cm⁻¹ and N-H stretching confirm sulfonamide formation.

Research Findings and Improvements

- Use of secondary or tertiary alcohol solvents enhances product isolation and purity compared to traditional solvents.

- Controlled pH and concentration during crystallization improve yields and reduce impurities in industrial-scale synthesis.

- Protecting groups such as tert-butoxycarbonyl (Boc) enable stereoselective synthesis of intermediates, facilitating pharmaceutical development.

- One-pot synthesis and selective reduction/deprotection steps reduce process complexity and cost.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form an amino group.

Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form the corresponding amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

Reduction Product: 4-Aminobutyl-4-aminobenzene-1-sulfonamide.

Substitution Product: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: Potential inhibitor of certain enzymes due to its sulfonamide group.

Medicine:

Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial or anticancer agents.

Industry:

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

Mechanism:

Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition.

Molecular Targets: Targets enzymes that are involved in critical biological pathways, thereby disrupting their function.

Pathways Involved:

Metabolic Pathways: Inhibition of enzymes in metabolic pathways can lead to the accumulation of substrates and depletion of products, affecting cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-(3-Aminopropyl)-4-nitrobenzenesulfonamide

- Molecular Formula : C₉H₁₃N₃O₄S

- Molecular Weight : 259.28 g/mol

- Key Differences : Shorter alkyl chain (propyl vs. butyl), reducing hydrophobicity. This may decrease membrane permeability compared to the butyl analogue .

2.1.2 N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide Hydrochloride

- Molecular Formula : C₈H₁₂ClN₃O₄S

- Molecular Weight : 281.72 g/mol

- Key Differences: Ethyl chain and hydrochloride salt enhance water solubility.

2.1.3 N-(4-Aminobutyl)-2-nitrobenzenesulfonamide

Heterocyclic Derivatives

2.2.1 N-[5-(2-Chlorophenyl)-[1,3,4]oxadiazol-2-yl]-4-nitro-N-phenyl-benzenesulfonamide

- Molecular Formula : C₂₀H₁₄ClN₅O₄S

- Molecular Weight : 457.04 g/mol

- The 2-chlorophenyl group increases lipophilicity, which may improve blood-brain barrier penetration .

2.2.2 5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine

- Molecular Formula : C₁₆H₁₁ClN₄O

- Structural similarities in sulfonamide-oxadiazole hybrids highlight the role of heterocycles in target specificity .

Aromatic Sulfonamides

2.3.1 N-(2-Aminophenyl)-4-nitrobenzenesulfonamide

- Molecular Formula : C₁₂H₁₁N₃O₄S

- Molecular Weight : 293.30 g/mol (CAS: 141469-52-5)

- This structural feature is exploited in materials science and photodynamic therapy .

2.3.2 N-[4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-yl]-4-nitrobenzene-1-sulfonamide

Biological Activity

N-(3-Aminobutyl)-4-nitrobenzene-1-sulfonamide is a sulfonamide compound notable for its biological activity, particularly in antimicrobial and potential anticancer applications. This article will explore its biological mechanisms, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group that mimics para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria. This inhibition disrupts folic acid synthesis, a critical pathway for bacterial growth and reproduction. The compound's chemical structure is represented as follows:

- Chemical Formula : CHNOS

- Functional Groups : Nitro group (-NO), Amino group (-NH), Sulfonamide group (-SONH)

The primary mechanism of action for this compound involves:

- Inhibition of Dihydropteroate Synthase : By mimicking PABA, it competes with this substrate, leading to reduced folate production in bacteria.

- Antimicrobial Activity : The disruption of folic acid synthesis results in bacteriostatic effects, inhibiting bacterial growth.

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. Its Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| Escherichia coli | 25 | Comparable to ceftriaxone |

| Staphylococcus aureus | 15 | More potent than ampicillin |

| Klebsiella pneumoniae | 30 | Similar efficacy to trimethoprim |

These findings suggest that the compound could serve as a viable alternative to existing antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Potential

In addition to its antimicrobial properties, preliminary studies have indicated potential anticancer activity. The compound has been shown to induce apoptosis in cancer cell lines, possibly through the following mechanisms:

- Cell Cycle Arrest : Treated cells displayed significant alterations in cell size and shape, indicating disruption of normal proliferation.

- LDH Release Assay : Increased lactate dehydrogenase (LDH) levels in treated cells suggest cytotoxic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Researchers tested the compound against multiple bacterial strains, demonstrating effective inhibition comparable to traditional antibiotics .

- The study highlighted the importance of the sulfonamide moiety in enhancing antimicrobial activity.

- Investigation into Anticancer Effects :

Q & A

Q. What are the established synthetic routes for N-(3-Aminobutyl)-4-nitrobenzene-1-sulfonamide, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 3-aminobutylamine. Key steps include:

- Amine Protection : The primary amine in 3-aminobutylamine may require protection (e.g., using Boc anhydride) to prevent undesired side reactions during sulfonylation .

- Sulfonylation : Reaction under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–5°C, followed by gradual warming to room temperature .

- Deprotection : Acidic or basic hydrolysis to remove protecting groups .

Yield optimization involves stoichiometric control (1:1 molar ratio of sulfonyl chloride to amine) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the sulfonamide linkage (δ ~7.5–8.5 ppm for aromatic protons, δ ~3.0–3.5 ppm for NH and CH₂ groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

Q. How do the nitro and sulfonamide functional groups influence the compound’s physicochemical properties?

- Nitro Group : Enhances electron-withdrawing effects, increasing electrophilicity and stability under oxidative conditions. It may also contribute to π-π stacking in crystal structures .

- Sulfonamide Group : Provides hydrogen-bonding capacity (NH and SO₂ moieties), affecting solubility in polar solvents and interactions with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity and electronic properties?

DFT studies (e.g., B3LYP/6-31G* level) model:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions, guiding derivatization strategies .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) correlate with stability and charge-transfer interactions .

- Thermochemical Data : Atomization energies and ionization potentials predict stability under synthetic conditions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., replacing nitro with methoxy groups) to isolate functional group contributions .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to differentiate target-specific effects from nonspecific toxicity .

Q. What mechanistic insights explain its potential as an enzyme inhibitor?

- Molecular Docking : Simulations (AutoDock Vina) show the sulfonamide NH forms hydrogen bonds with catalytic residues (e.g., carbonic anhydrase II) .

- Kinetic Studies : Competitive inhibition (Ki ~0.5–2 µM) is confirmed via Lineweaver-Burk plots .

- Fluorescence Quenching : Binding to tryptophan residues in enzymes alters intrinsic fluorescence, confirming direct interaction .

Q. How do substituent modifications (e.g., halogenation) alter its pharmacokinetic profile?

- LogP Analysis : Chlorine substituents increase lipophilicity (LogP +0.5–1.0), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Metabolic Stability : Microsomal assays (human liver microsomes) show nitro reduction as a primary metabolic pathway, with t₁/₂ ~2–4 hours .

Methodological Considerations

Q. What protocols mitigate degradation during long-term storage?

Q. How can X-ray crystallography elucidate its solid-state interactions?

- Crystal Growing : Use vapor diffusion (e.g., methanol/water) to obtain single crystals.

- Data Collection : Synchrotron radiation (λ = 0.8–1.0 Å) resolves hydrogen-bonding networks and π-stacking interactions .

Q. What computational tools integrate synthetic planning with bioactivity prediction?

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose routes based on reaction databases .

- QSAR Models : Machine learning (e.g., Random Forest) predicts IC₅₀ values from molecular descriptors (e.g., polar surface area, molar refractivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.